

PB118: A Novel HDAC6 Inhibitor for the Modulation of Neuroinflammation

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Compound of Interest

Compound Name: PB118

Cat. No.: B15137978

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a spectrum of neurodegenerative diseases, including Alzheimer's Disease (AD). The modulation of inflammatory processes within the central nervous system presents a promising therapeutic avenue. **PB118**, a novel and selective Histone Deacetylase 6 (HDAC6) inhibitor, has emerged as a significant agent in mitigating neuroinflammation. This document provides a comprehensive technical overview of **PB118**, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its evaluation. Special emphasis is placed on its role in downregulating pro-inflammatory cytokines and enhancing microglial phagocytosis, positioning **PB118** as a compelling candidate for further investigation in the context of neuroinflammatory disorders.

Introduction to PB118 and its Target: HDAC6

PB118 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm, that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics, by deacetylating non-histone protein substrates such as α -tubulin. In the context of neuroinflammation, HDAC6 activity is implicated in the activation of microglia, the resident immune cells of the central nervous system.

Dysregulation of HDAC6 has been associated with the pathology of Alzheimer's Disease, making it a key therapeutic target.

Mechanism of Action in Neuroinflammation

PB118 exerts its anti-neuroinflammatory effects through a multi-faceted mechanism centered on the inhibition of HDAC6. The primary consequences of HDAC6 inhibition by **PB118** in microglia include:

- **Reduction of Pro-inflammatory Cytokine Production:** **PB118** has been demonstrated to significantly decrease the secretion of key pro-inflammatory cytokines from microglia upon inflammatory stimuli.
- **Enhancement of Phagocytosis:** By modulating cellular machinery, **PB118** can enhance the phagocytic capacity of microglia, a critical process for clearing cellular debris and pathological protein aggregates, such as amyloid-beta ($A\beta$), in the brain.
- **Stabilization of Microtubules:** Through the inhibition of HDAC6, **PB118** increases the acetylation of α -tubulin, leading to the stabilization of the microtubule network. This is crucial for maintaining normal cellular transport and function in neuronal and glial cells.

Quantitative Data on the Efficacy of PB118

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of **PB118** in modulating key markers of neuroinflammation in the murine microglial BV2 cell line.

Table 1: Effect of **PB118** on Pro-inflammatory Cytokine Secretion in LPS-stimulated BV2 Microglia

Cytokine	Treatment Group	Concentration	Mean Cytokine Level (pg/mL) ± SEM	% Reduction vs. LPS Control	p-value
IL-6	DMSO (Control)	-	~50	-	-
	LPS (10 ng/mL)	-	~1250	0%	-
	LPS + PB118 500 nM	~750	40%	<0.05	
LPS + PB118 1000 nM	~500	60%	<0.05		
KC/GRO (CXCL1)	DMSO (Control)	-	~200	-	-
	LPS (10 ng/mL)	-	~2000	0%	-
	LPS + PB118 500 nM	~1200	40%	<0.05	
LPS + PB118 1000 nM	~800	60%	<0.05		
IL-12p70	DMSO (Control)	-	~100	-	-
	LPS (10 ng/mL)	-	~1000	0%	-
	LPS + PB118 500 nM	~600	40%	<0.05	
LPS + PB118 1000 nM	~400	60%	<0.05		

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

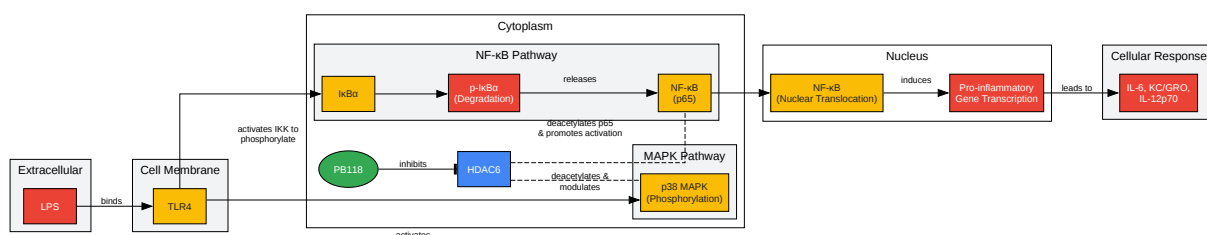
Table 2: Effect of **PB118** on Phagocytosis in BV2 Microglia

Treatment Group	Concentration	Phagocytic Activity
Vehicle Control	-	Baseline
PB118	250 nM	Increased
PB118	500 nM	Significantly Increased
PB118	1000 nM	Potently Increased

Specific quantitative fold-change or percentage increase data is not available in the provided search results. The table reflects the qualitative trend observed in preclinical studies.

Signaling Pathways Modulated by PB118

Based on evidence from studies on HDAC6 inhibitors, **PB118** is proposed to modulate key inflammatory signaling pathways in microglia. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia and is commonly used to induce a neuroinflammatory state in vitro. LPS binds to Toll-like receptor 4 (TLR4) on the microglial cell surface, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines. HDAC6 inhibitors have been shown to interfere with these pathways.



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Caption: Proposed signaling pathway for **PB118**'s anti-inflammatory action in microglia.

Experimental Protocols

In Vitro Cytokine Reduction Assay in LPS-Stimulated BV2 Microglia

This protocol details the methodology used to quantify the effect of **PB118** on the secretion of pro-inflammatory cytokines from BV2 microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

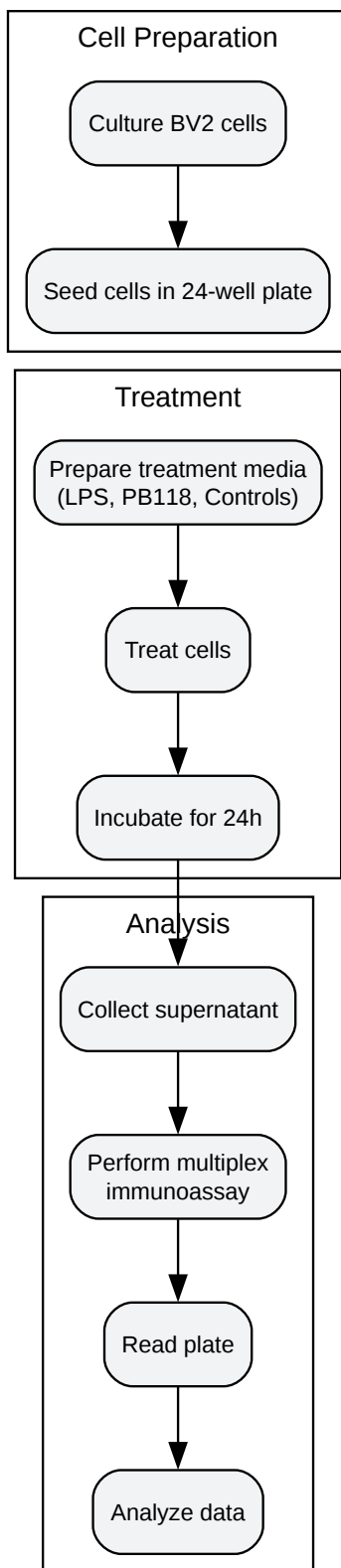
- BV2 murine microglial cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **PB118** (stock solution in DMSO)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Multi-well cell culture plates (e.g., 24-well)
- Multiplex immunoassay kit (e.g., MSD V-PLEX) for murine cytokines (IL-6, KC/GRO, IL-12p70)
- Plate reader compatible with the immunoassay kit

Procedure:

- Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- Seeding: Seed BV2 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
- Treatment:
 - Prepare treatment media containing the desired concentrations of **PB118** (e.g., 500 nM and 1000 nM) and a final concentration of 10 ng/mL LPS.
 - Include the following control groups:
 - Vehicle control (DMSO)
 - LPS only (10 ng/mL LPS with DMSO)
 - Remove the culture medium from the wells and replace it with the prepared treatment and control media.
- Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
- Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
- Cytokine Quantification:
 - Perform the multiplex immunoassay according to the manufacturer's instructions.
 - Briefly, add the collected supernatants to the wells of the pre-coated immunoassay plate.
 - Incubate, wash, and add detection antibodies as per the protocol.
 - Read the plate on a compatible plate reader.
- Data Analysis:
 - Calculate the concentration of each cytokine in the samples based on the standard curve.
 - Normalize the data and calculate the percentage reduction in cytokine levels in the **PB118**-treated groups compared to the LPS-only control.

- Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed effects.



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Caption: Experimental workflow for the in vitro cytokine reduction assay.

Microglial Phagocytosis Assay

This protocol provides a general framework for assessing the effect of **PB118** on the phagocytic activity of BV2 microglia.

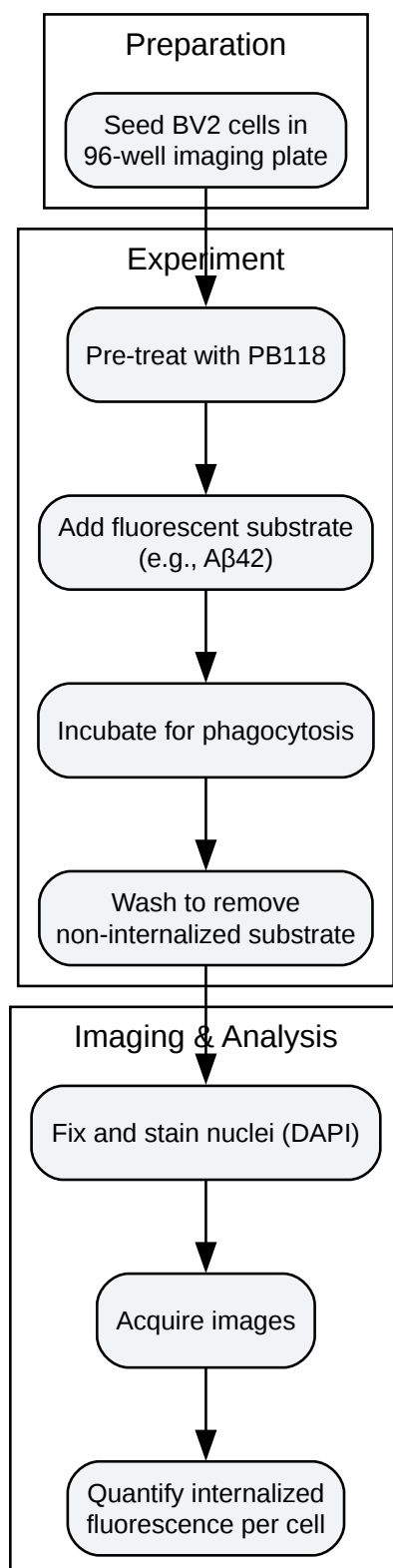
Materials:

- BV2 murine microglial cells
- Cell culture reagents as described in 5.1
- **PB118**
- Fluorescently labeled substrate for phagocytosis (e.g., fluorescently labeled A β 42 peptides, fluorescent microspheres)
- Phagocytosis inhibitor (e.g., Cytochalasin D) as a negative control
- Multi-well imaging plates (e.g., 96-well black-walled, clear-bottom)
- Fluorescence microscope or high-content imaging system
- DAPI or another nuclear stain

Procedure:

- Cell Seeding: Seed BV2 cells into 96-well imaging plates and allow them to adhere.
- **PB118** Pre-treatment: Pre-treat the cells with various concentrations of **PB118** (e.g., 250 nM, 500 nM, 1000 nM) and a vehicle control for a specified period (e.g., 1-2 hours).
- Addition of Phagocytic Substrate: Add the fluorescently labeled substrate (e.g., A β 42 peptides) to the wells.
- Incubation: Incubate the cells for a sufficient time to allow for phagocytosis (e.g., 1-3 hours).

- Washing: Gently wash the cells with PBS to remove non-phagocytosed substrate.
- Fixation and Staining:
 - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
 - Stain the cell nuclei with DAPI.
- Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
- Image Analysis:
 - Quantify the amount of internalized fluorescent substrate per cell or the percentage of phagocytic cells.
 - This can be done by measuring the integrated fluorescence intensity within the cell boundaries (defined by brightfield or a cytoplasmic stain) and normalizing it to the number of cells (counted by DAPI-stained nuclei).
- Data Analysis: Compare the phagocytic activity in **PB118**-treated cells to the vehicle control.



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Caption: Experimental workflow for the microglial phagocytosis assay.

Conclusion and Future Directions

PB118 represents a promising therapeutic candidate for neuroinflammatory diseases due to its potent and selective inhibition of HDAC6. The preclinical data clearly demonstrate its ability to suppress the production of key pro-inflammatory cytokines and enhance the phagocytic function of microglia. The proposed mechanism of action, involving the modulation of NF- κ B and p38 MAPK signaling pathways, provides a solid foundation for its further development.

Future research should focus on:

- In vivo studies in animal models of neurodegenerative diseases to evaluate the therapeutic efficacy and pharmacokinetic/pharmacodynamic profile of **PB118**.
- Detailed investigation into the downstream effects of **PB118** on microglial polarization (M1 vs. M2 phenotype).
- Exploration of the potential synergistic effects of **PB118** with other therapeutic agents targeting different aspects of neurodegeneration.

This technical guide provides a comprehensive overview of the current knowledge on **PB118** and its role in neuroinflammation, serving as a valuable resource for the scientific community to advance research in this critical area of drug discovery.

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